molecular formula C8H11N3O B2980882 3-(4-Pyridyl)propanoic acid hydrazide CAS No. 98594-24-2

3-(4-Pyridyl)propanoic acid hydrazide

Cat. No. B2980882
CAS RN: 98594-24-2
M. Wt: 165.196
InChI Key: VXLNYIUUUOPZCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves combining suitable aldehydes (such as 2,3- or 2,4-dihydroxybenzaldehyde) with specific hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide). Various approaches have been explored for its preparation, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

Scientific Research Applications

Application in Antimalarial and Antileukemic Agents

The reaction of related compounds to 3-(4-Pyridyl)propanoic acid hydrazide with various metals demonstrated reduced antimalarial activity but enhanced antileukemic properties. This suggests potential applications in the development of antileukemic agents (Scovill, Klayman, & Franchino, 1982).

Role in Synthesis of Novel Pyrazoles

A study focused on the synthesis of novel pyrazoles using a compound related to 3-(4-Pyridyl)propanoic acid hydrazide, highlighting its role in developing new chemical entities (Kidwai, Aryal, & Misra, 2001).

In Vitro Antitumor Activity

Research involving pyrrolone derivatives synthesized from acid hydrazide, derived from a pyrazolyl-2(3H)-furanone, showed significant in vitro antitumor activity against human carcinoma cell lines. This implies potential therapeutic applications of derivatives of 3-(4-Pyridyl)propanoic acid hydrazide in cancer treatment (Ramadan, Shaban, & Hashem, 2020).

Synthesis of 1,3,4-Oxadiazoles

Research into the synthesis of 1,3,4-oxadiazoles from hydrazones, including those related to 3-(4-Pyridyl)propanoic acid hydrazide, highlights its importance in the production of compounds with various biological activities (Daoud, Ahmad, & Ali, 2009).

Safety and Hazards

  • Legal Disclaimer : Sigma-Aldrich sells this product “as-is” and makes no warranties regarding its fitness for a particular purpose or infringement of intellectual property rights .

properties

IUPAC Name

3-pyridin-4-ylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-11-8(12)2-1-7-3-5-10-6-4-7/h3-6H,1-2,9H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLNYIUUUOPZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Pyridyl)propanoic acid hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.